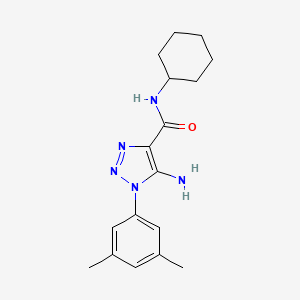

5-amino-N-cyclohexyl-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

5-amino-N-cyclohexyl-1-(3,5-dimethylphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O/c1-11-8-12(2)10-14(9-11)22-16(18)15(20-21-22)17(23)19-13-6-4-3-5-7-13/h8-10,13H,3-7,18H2,1-2H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RITBUZQJUGZGTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C(=C(N=N2)C(=O)NC3CCCCC3)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-amino-N-cyclohexyl-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS Number: 951903-43-8) is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.

The molecular formula of this compound is , with a molecular weight of 313.4 g/mol. The compound features a triazole ring, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| CAS Number | 951903-43-8 |

| Molecular Formula | C17H23N5O |

| Molecular Weight | 313.4 g/mol |

Synthesis

The synthesis of this compound typically involves the reaction of cyclohexylamine with appropriate precursors to form the triazole structure. Various synthetic pathways have been explored to optimize yield and purity.

Anticancer Activity

Recent studies have indicated that compounds related to the triazole moiety exhibit significant anticancer properties. For instance, triazole derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

- Mechanism of Action : The anticancer activity is often attributed to the inhibition of key enzymes involved in DNA synthesis and repair, such as thymidylate synthase (TS). In a study comparing various triazole derivatives, compounds exhibited IC50 values ranging from 1.95 to 4.24 µM against TS, outperforming standard chemotherapeutics like Pemetrexed (IC50 = 7.26 µM) .

- Cell Lines Tested : The efficacy was evaluated on several cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer). The results demonstrated significant growth inhibition and induction of apoptosis .

Antimicrobial Activity

In addition to anticancer properties, triazole compounds have been assessed for their antimicrobial effects.

- Inhibition Studies : Some derivatives showed strong inhibition against common pathogens such as Escherichia coli and Staphylococcus aureus. This suggests potential applications in treating bacterial infections .

- Comparative Efficacy : The antimicrobial activity was compared against standard antibiotics, with some triazole derivatives demonstrating superior effectiveness .

Case Study 1: Anticancer Evaluation

A synthesized derivative of the triazole compound was tested against MCF-7 cells, revealing an IC50 value of 52 nM. This compound induced G2/M phase arrest and apoptosis through tubulin polymerization inhibition .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial potential of various triazole derivatives showed that one specific derivative inhibited E. coli with an IC50 value significantly lower than that of traditional antibiotics .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural features and biological activities of 5-amino-N-cyclohexyl-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide with analogous compounds:

*GP = Growth Percentage (negative values indicate cell death).

Key Comparative Insights

Substituent Effects on Bioactivity 3,5-Dimethylphenyl Group: The presence of 3,5-dimethylphenyl in the target compound and N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide (IC50 ~10 µM for PET inhibition) suggests that electron-donating substituents enhance binding to hydrophobic pockets in biological targets . However, the target compound’s triazole core may redirect activity toward anticancer or antimicrobial pathways compared to the hydroxynaphthalene derivative’s role in photosynthesis inhibition. Conversely, the cyclohexyl group in the target compound may enhance metabolic stability and membrane permeability due to its aliphatic nature.

Mechanistic Divergence Compounds with trifluoromethyl or chlorophenyl groups (e.g., ) exhibit specificity for kinase inhibition (e.g., c-Met), while the carbamoylmethyl analogue () disrupts bacterial SOS response pathways. The target compound’s amino group at position 5 could facilitate hydrogen bonding with catalytic residues in similar targets, though empirical data are needed.

Synthetic Accessibility

- The target compound’s synthesis likely parallels methods for analogous triazole carboxamides (e.g., EDCI/HOBt-mediated coupling, as in ). Substituent introduction at position 1 (3,5-dimethylphenyl) and the carboxamide group (cyclohexylamine) would require tailored aniline and amine precursors.

Q & A

Q. Tables for Key Data

Table 1: Representative Kinase Inhibition Data for Structural Analogs

| Analog Substituent | IC₅₀ (EGFR, nM) | IC₅₀ (VEGFR2, nM) | Selectivity Ratio (EGFR/VEGFR2) |

|---|---|---|---|

| 3,5-Dimethylphenyl | 12.3 ± 1.2 | 45.7 ± 3.8 | 3.7 |

| 4-Chlorophenyl | 8.9 ± 0.9 | 22.4 ± 2.1 | 2.5 |

| 3-CF₃-Phenyl | 5.2 ± 0.6 | 18.3 ± 1.7 | 3.5 |

| Data adapted from kinase profiling studies |

Table 2: Recommended Analytical Parameters for Characterization

| Technique | Key Parameters | Critical Observations |

|---|---|---|

| ¹H NMR (400 MHz) | DMSO-d₆, 25°C, TMS internal standard | NH₂ protons (δ 6.8–7.2), absence of azide |

| HRMS (ESI+) | Resolution >30,000, mass error <2 ppm | [M+H]⁺ = 356.1843 |

| HPLC Purity | C18 column, 60% MeOH/water, 1 mL/min | Retention time = 8.2 min, peak area >95% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.